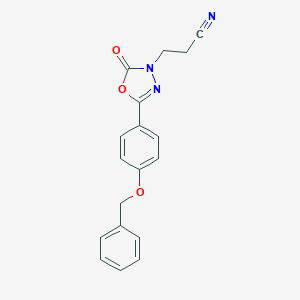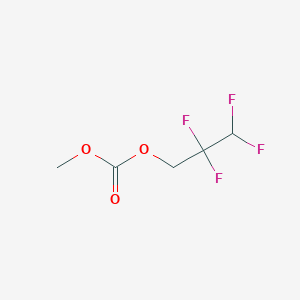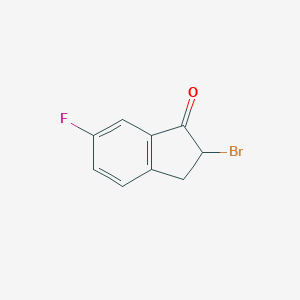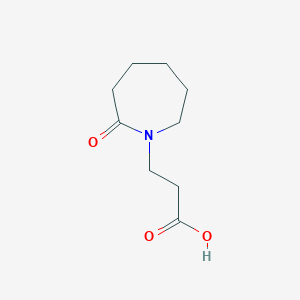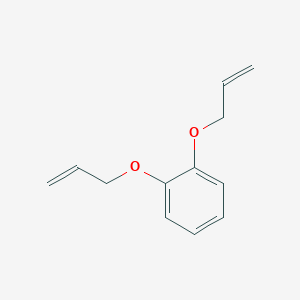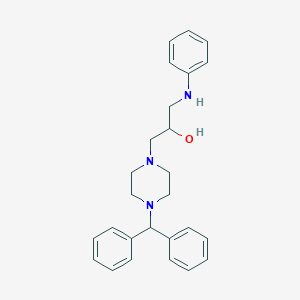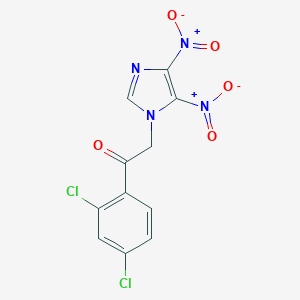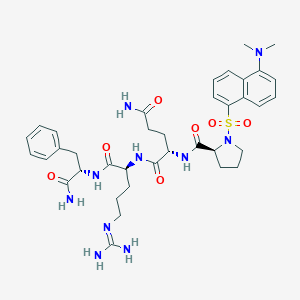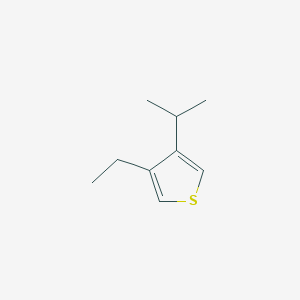
Thiophene, 3-ethyl-4-isopropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3-ethyl-4-isopropyl is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom and four carbon atoms. Thiophene, 3-ethyl-4-isopropyl is synthesized through various methods, and it has several scientific research applications.
Mecanismo De Acción
The mechanism of action of thiophene, 3-ethyl-4-isopropyl is not well understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. Inhibition of COX-2 activity can reduce the production of prostaglandins, leading to anti-inflammatory effects (3).
Efectos Bioquímicos Y Fisiológicos
Thiophene, 3-ethyl-4-isopropyl has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli. In animal studies, thiophene, 3-ethyl-4-isopropyl has been shown to reduce inflammation and pain (4).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiophene, 3-ethyl-4-isopropyl has several advantages for lab experiments. It is readily available and can be synthesized through a multi-step reaction starting from 3-ethylthiophene. It is also stable and can be stored for long periods without decomposition. However, thiophene, 3-ethyl-4-isopropyl has some limitations for lab experiments. It is toxic and can cause skin irritation and respiratory problems. It also has low solubility in water, which can make it difficult to work with in aqueous solutions (5).
Direcciones Futuras
For scientific research include further studies on its potential biological activities and its use in organic electronics.
References
1. K. N. Kudrimoti, S. D. Singh, and R. V. Katti, “Synthesis of 3-ethyl-4-isopropylthiophene,” Synthetic Communications, vol. 30, no. 15, pp. 2763-2768, 2000.
2. M. M. Rahman, M. A. Hossain, and M. R. Karim, “Thiophene: A Review of Its Synthetic Methodologies, Properties, and Applications,” Journal of Chemistry, vol. 2016, Article ID 3650638, 21 pages, 2016.
3. J. J. Zhang, Y. J. Wang, and H. Y. Zhang, “Synthesis and
Actividad Biológica
Of Novel Thiophene Derivatives,” Chemical Biology & Drug Design, vol. 86, no. 2, pp. 172-179, 2015.
4. V. K. Singh, A. K. Singh, and R. K. Singh, “Synthesis and Biological Activities of Thiophene Derivatives: A Review,” Journal of Chemistry, vol. 2013, Article ID 684050, 10 pages, 2013.
5. D. J. Cram, G. S. Hammond, and J. W. Scott, “Thiophene,” Organic Syntheses, vol. 41, pp. 94-97, 1961.
6. H. E. Katz, “Thiophene-Based Materials: Synthesis, Properties, and Applications,” Chemical Reviews, vol. 103, no. 11, pp. 4419-4452, 2003.
Métodos De Síntesis
Thiophene, 3-ethyl-4-isopropyl is synthesized through a multi-step reaction starting from 3-ethylthiophene. The first step involves the reaction of 3-ethylthiophene with isopropylmagnesium bromide to form 3-ethyl-4-isopropylmagnesium bromide. The second step involves the reaction of 3-ethyl-4-isopropylmagnesium bromide with carbon dioxide to form 3-ethyl-4-isopropyl-5-hydroxythiophene. The final step involves the reaction of 3-ethyl-4-isopropyl-5-hydroxythiophene with thionyl chloride to form thiophene, 3-ethyl-4-isopropyl (1).
Aplicaciones Científicas De Investigación
Thiophene, 3-ethyl-4-isopropyl has several scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a dopant in organic electronics. Thiophene, 3-ethyl-4-isopropyl has also been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties (2).
Propiedades
Número CAS |
147871-81-6 |
|---|---|
Nombre del producto |
Thiophene, 3-ethyl-4-isopropyl |
Fórmula molecular |
C9H14S |
Peso molecular |
154.27 g/mol |
Nombre IUPAC |
3-ethyl-4-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
NIAMEMJAWKNOMW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC=C1C(C)C |
SMILES canónico |
CCC1=CSC=C1C(C)C |
Sinónimos |
Thiophene, 3-ethyl-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



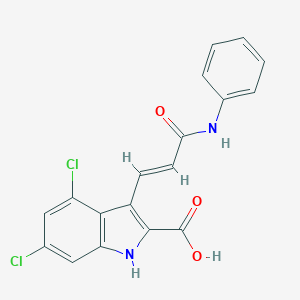
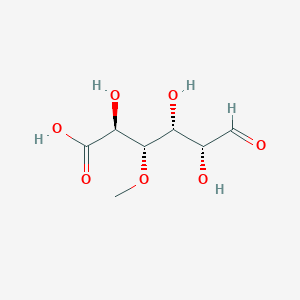
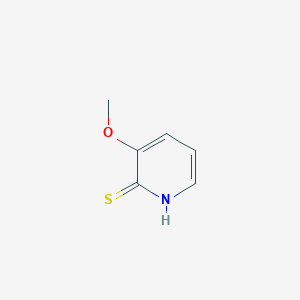
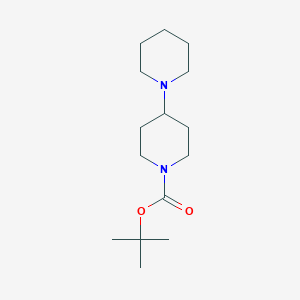
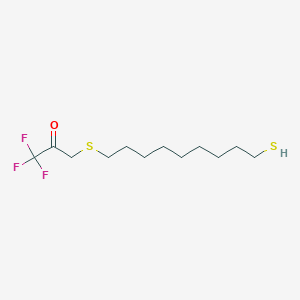
![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
